N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Overview
Description
It is a derivative of lysine, an essential amino acid, and is characterized by its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts for chelation and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include metal complexes and substituted derivatives, which have various applications in scientific research and industry .
Scientific Research Applications
N-(5-Amino-1-carboxypentyl)iminodiacetic acid is extensively used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry and metal ion separation.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential in chelation therapy for metal poisoning.
Industry: Utilized in the formulation of detergents and cleaning agents due to its ability to bind metal ions.
Mechanism of Action
The primary mechanism by which N-(5-Amino-1-carboxypentyl)iminodiacetic acid exerts its effects is through chelation. It binds to metal ions, forming stable complexes that can be easily removed from solutions or biological systems. This chelation process involves the coordination of metal ions with the amino and carboxyl groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties.
Nitrilotriacetic acid (NTA): A compound with three carboxymethyl groups, used for similar applications.
Uniqueness
N-(5-Amino-1-carboxypentyl)iminodiacetic acid is unique due to its derivation from lysine, which imparts specific properties such as biocompatibility and enhanced stability in biological systems. This makes it particularly useful in applications where biocompatibility is crucial.
Biological Activity
N-(5-Amino-1-carboxypentyl)iminodiacetic acid (often referred to as "N-(5-Amino-1-carboxypentyl)IDA") is a chelating agent derived from lysine, notable for its ability to bind metal ions. This property underpins its biological activity, influencing various biochemical processes, including enzyme interactions and protein stabilization. This article delves into the compound's mechanisms of action, applications, and relevant research findings.
The primary mechanism through which N-(5-Amino-1-carboxypentyl)IDA exerts its biological activity is its chelating properties . The compound features an iminodiacetic acid moiety that allows it to form stable complexes with divalent metal ions such as cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺) . These metal ions are crucial cofactors for many enzymes, and their binding can significantly modulate enzyme activity.
Key Properties:
- Chelation : Forms stable complexes with metal ions.
- Biocompatibility : Derived from lysine, which enhances stability in biological systems.
- Influence on Enzyme Activity : Modulates the function of metal-dependent enzymes.
Applications
N-(5-Amino-1-carboxypentyl)IDA has diverse applications across several fields:
- Biochemistry : Used in enzyme-substrate interaction studies and protein-ligand binding assays.
- Medicine : Investigated for drug delivery systems and therapeutic applications involving metal ion modulation .
- Industrial Chemistry : Employed in processes requiring metal ion control, such as catalysis and purification.
Case Studies
-
Enzyme Modulation :
Studies have demonstrated that N-(5-Amino-1-carboxypentyl)IDA can influence the activity of various metal-dependent enzymes. For example, its interaction with metalloproteins has shown to alter catalytic efficiency, suggesting potential therapeutic applications in conditions where metal ion homeostasis is disrupted . -
Cellular Studies :
In cellular models, N-(5-Amino-1-carboxypentyl)IDA has been used to investigate the effects of metal ion chelation on cellular processes. Research indicates that it can disrupt normal cellular functions by sequestering essential metal ions, leading to altered signaling pathways . -
Nanoparticle Applications :
Recent studies have explored the use of N-(5-Amino-1-carboxypentyl)IDA in the development of nanoparticles for targeted drug delivery. Its ability to bind biomolecules via its amine group enhances the functionalization of nanoparticles, improving their efficacy in therapeutic applications .
Data Table: Biological Activities and Applications
Activity/Property | Description |
---|---|
Chelation of Metal Ions | Forms stable complexes with Co²⁺, Cu²⁺, Ni²⁺; modulates enzyme activity |
Enzyme Interaction | Influences catalytic efficiency of metalloproteins |
Cellular Impact | Alters signaling pathways by disrupting metal ion homeostasis |
Nanoparticle Functionalization | Enhances drug delivery systems through biomolecule attachment |
Properties
IUPAC Name |
6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQYGMJENQVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.